molecular formula C20H24N3O4P B11380879 Diethyl {2-benzyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-benzyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11380879
M. Wt: 401.4 g/mol
InChI Key: KOTJHVKQQYGEEJ-UHFFFAOYSA-N
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Description

DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common route starts with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of automated systems to monitor and adjust reaction parameters.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form.

Scientific Research Applications

DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphonate group, in particular, may offer advantages in terms of binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C20H24N3O4P

Molecular Weight

401.4 g/mol

IUPAC Name

2-benzyl-4-diethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H24N3O4P/c1-3-25-28(24,26-4-2)20-19(22-15-17-11-8-12-21-14-17)27-18(23-20)13-16-9-6-5-7-10-16/h5-12,14,22H,3-4,13,15H2,1-2H3

InChI Key

KOTJHVKQQYGEEJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CN=CC=C3)OCC

Origin of Product

United States

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